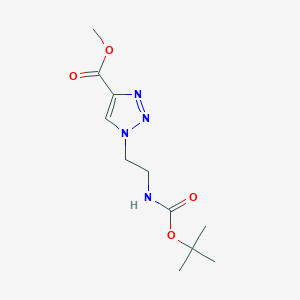

methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based ester featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl substituent. This compound is structurally significant due to its dual functional groups: the Boc group serves as a temporary protective moiety for amines, while the triazole core is a hallmark of click chemistry products. Such derivatives are pivotal in medicinal chemistry and bioconjugation, enabling controlled amine deprotection and modular synthesis .

Properties

IUPAC Name |

methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)12-5-6-15-7-8(13-14-15)9(16)18-4/h7H,5-6H2,1-4H3,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXMOMHFLRXQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(N=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of this compound is typically achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the "click chemistry" reaction. The key steps involve:

-

- (2-Azidoethyl)carbamic acid tert-butyl ester (Boc-protected azidoethyl amine)

- Methyl propiolate (an alkyne bearing a methyl ester group)

-

- Copper(II) sulfate pentahydrate as the copper source

- Sodium L-ascorbate as the reducing agent to generate Cu(I) in situ

- Solvent: N,N-dimethylformamide (DMF) and water mixture

-

- Temperature: 120°C

- Pressure: Approximately 12929 Torr (under flow conditions)

- Time: 1 hour residence time in flow reactor

This reaction forms the 1,4-disubstituted 1,2,3-triazole ring regioselectively, linking the azidoethyl moiety to the methyl propiolate, yielding the target compound with a Boc-protected aminoethyl side chain and a methyl carboxylate substituent on the triazole ring.

Detailed Flow Synthesis Procedure

A state-of-the-art flow chemistry setup has been reported to upscale the synthesis with high efficiency and reproducibility:

| Step | Description | Details |

|---|---|---|

| Reagent Streams | Two separate streams are prepared: | 1) (2-Azidoethyl)carbamic acid tert-butyl ester + CuSO4·5H2O in DMF 2) Methyl propiolate + sodium ascorbate in DMF |

| Flow Rates | Each stream pumped at 0.25 mL/min | Total combined flow: 0.50 mL/min |

| Reactor | 3 × 10 mL interlinked convection flow coils made of perfluoroalkoxy (PFA) | Heated at 120°C |

| Pressure Control | 250 psi back-pressure regulator with glass wool protection | Maintains system pressure and prevents clogging |

| Reaction Time | Residence time of 1 hour in flow reactor | Ensures complete conversion |

| Workup | Removal of DMF under reduced pressure; aqueous extraction with ethyl acetate; washing with saturated sodium chloride solution; drying over magnesium sulfate | Purification by silica gel plug chromatography (dichloromethane/ethyl acetate 7:3) and precipitation from cold hexane |

| Yield | 75% isolated yield | Off-white solid product |

This method allows for continuous production with controlled reaction parameters, improving safety and scalability compared to batch synthesis.

Mechanistic Insights

- The copper(I) species generated in situ catalyzes the [3+2] cycloaddition between the azide and alkyne functional groups.

- The reaction proceeds regioselectively to give the 1,4-disubstituted 1,2,3-triazole ring.

- The Boc group protects the amino functionality during the reaction, preventing side reactions and enabling further synthetic manipulations post-synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | (2-Azidoethyl)carbamic acid tert-butyl ester, methyl propiolate |

| Catalyst | CuSO4·5H2O (copper(II) sulfate pentahydrate) |

| Reducing Agent | Sodium L-ascorbate |

| Solvent | N,N-Dimethylformamide (DMF), water |

| Temperature | 120°C |

| Pressure | ~12929 Torr (flow reactor back-pressure regulated) |

| Reaction Time | 1 hour (flow residence time) |

| Yield | 75% |

| Purification | Silica gel chromatography, precipitation from hexane |

| Product Form | Off-white solid |

Research Findings and Notes

- The use of flow chemistry enhances reproducibility, safety, and scalability compared to traditional batch methods.

- The Boc protecting group is critical for maintaining amine integrity during the cycloaddition.

- The copper-catalyzed azide-alkyne cycloaddition is highly regioselective and efficient, producing the desired triazole derivative without significant side products.

- The compound’s stability and functional groups make it a versatile intermediate for further chemical modifications or biological evaluations.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that similar triazole compounds can effectively target cancer cell lines, suggesting that this compound may share similar properties .

2. Antimicrobial Properties

Triazoles are recognized for their antimicrobial activity. Preliminary studies have shown that this compound can inhibit the growth of specific bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function .

Biochemical Applications

1. Enzyme Inhibition

The compound has been explored as a potential inhibitor of enzymes involved in various metabolic pathways. For instance, triazole derivatives have been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition could lead to increased efficacy of co-administered drugs.

2. Drug Delivery Systems

Due to its chemical stability and ability to form complexes with metals and other drugs, this compound is being investigated for use in drug delivery systems. Its ability to encapsulate therapeutic agents could enhance their bioavailability and targeted delivery .

Material Science Applications

1. Polymer Synthesis

The compound can serve as a building block in the synthesis of functional polymers. Its reactive groups allow it to participate in polymerization reactions, leading to materials with tailored properties for applications in coatings and adhesives .

2. Coordination Chemistry

this compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have potential applications in catalysis and as sensors due to their unique electronic properties .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of triazole derivatives, this compound was tested against several cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition of bacterial growth at concentrations lower than those required for standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to bind to enzymes and receptors. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions .

Comparison with Similar Compounds

Structural Comparison

The compound’s structure is compared to analogs in Table 1.

Table 1: Structural and Functional Group Comparison

| Compound Name | Core Heterocycle | Key Substituents | Functional Features |

|---|---|---|---|

| Target Compound | 1,2,3-Triazole | Boc-aminoethyl, methyl ester | Click chemistry product, Boc-protected amine |

| Ethyl 1-[(Boc)amino]-2-methyl-pyrrole-3-carboxylate (10a, Molecules 2013) | Pyrrole | Boc-amino, ethyl ester, methyl, indole | Medicinal chemistry scaffold |

| Methyl 1-(p-tolyl)-1H-triazole-4-carboxylate (CymitQuimica) | 1,2,3-Triazole | p-Tolyl, methyl ester | Simple triazole ester (discontinued) |

| Methyl 4-(2-((Boc)amino)acetamido)benzoate (CymitQuimica) | Benzene | Boc-amino acetamido, methyl ester | Aromatic linker with Boc-protected amine |

Key Observations :

- The triazole core in the target compound enhances rigidity and dipolar character compared to pyrrole derivatives like 10a , which exhibit greater π-conjugation for medicinal applications .

- Unlike the discontinued CymitQuimica triazole ester (p-tolyl-substituted), the Boc-aminoethyl group in the target compound enables selective deprotection for downstream functionalization .

Physicochemical Properties

Melting Points :

- Pyrrole derivative 10a exhibits a high melting point (169–173°C), attributed to crystalline packing and indole substituents .

- Triazole esters (e.g., CymitQuimica compounds) likely have lower melting points due to reduced π-stacking, though data is unavailable .

Solubility :

- The Boc group enhances solubility in organic solvents (e.g., THF, DCM) compared to non-protected analogs.

Q & A

Q. What are the optimal synthetic routes for methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by Boc protection and esterification. Key steps include:

- Stepwise Protocol: Start with propargylamine derivatives for alkyne functionalization, then react with azides (e.g., methyl azidoacetate) under Cu(I) catalysis .

- Optimization: Use high-resolution mass spectrometry (HRMS) and H/C NMR to monitor intermediate purity. Adjust solvent polarity (e.g., DMF vs. THF) to improve cycloaddition yields .

- Troubleshooting: If Boc deprotection occurs prematurely, employ milder bases (e.g., KCO) instead of strong acids .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H NMR identifies proton environments (e.g., tert-butyl singlet at δ 1.4 ppm, triazole protons at δ 7.5–8.0 ppm). C NMR confirms ester carbonyl (δ ~165 ppm) and Boc carbonyl (δ ~155 ppm) .

- X-ray Crystallography: Resolves steric effects of the tert-butyl group and hydrogen-bonding patterns in the crystal lattice. Compare with structurally analogous triazole carboxylates (e.g., methyl 1-methyl-1H-triazole-4-carboxylate) to validate bond lengths and angles .

- Infrared Spectroscopy (IR): Confirm Boc group integrity via C=O stretches (~1680–1720 cm) and triazole ring vibrations (~1450–1500 cm) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Methodological Answer:

- Thermal Stability: Decomposition occurs above 150°C, with Boc cleavage observed via TGA-DSC. Store at –20°C under inert gas (N or Ar) to prevent ester hydrolysis .

- Light Sensitivity: UV-Vis studies show degradation under prolonged UV exposure; use amber vials for long-term storage .

- Solution Stability: In DMSO, monitor by HPLC for degradation peaks (retention time shifts) over 72 hours. Avoid aqueous buffers at pH > 8 to prevent ester saponification .

Q. What are the primary applications of this compound in medicinal chemistry and materials science?

Methodological Answer:

- Medicinal Chemistry: Serves as a protease inhibitor scaffold due to its triazole core’s hydrogen-bonding capacity. Functionalize the carboxylate group for target-specific modifications (e.g., coupling with amines via EDC/HOBt) .

- Materials Science: Investigate its use in metal-organic frameworks (MOFs) by coordinating the triazole nitrogen with transition metals (e.g., Cu) .

- Biological Probes: Label with fluorophores (e.g., FITC) via the ethylamino linker for cellular imaging studies .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole formation be addressed during synthesis?

Methodological Answer:

- Regioselective Control: Use DFT calculations to predict 1,4- vs. 1,5-triazole regiochemistry. Experimentally, introduce steric directing groups (e.g., bulky benzyl substituents) to favor 1,4-isomers .

- Catalytic Tuning: Replace Cu(I) with Ru(II) catalysts for altered regioselectivity, validated by H NMR coupling constants in the triazole ring .

Q. What computational strategies are recommended for predicting the compound’s reactivity and intermolecular interactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with methyl 1-benzyl-triazole-4-carboxylate to assess tert-butyl group effects on electron density .

- Molecular Dynamics (MD): Simulate solvation in polar aprotic solvents (e.g., DMSO) to optimize reaction trajectories for carboxylate activation .

- Docking Studies: Model interactions with biological targets (e.g., HIV-1 protease) using AutoDock Vina, focusing on triazole-carboxylate hydrogen bonds .

Q. What mechanisms underlie its biological activity, and how can structure-activity relationships (SAR) be elucidated?

Methodological Answer:

- SAR Studies: Synthesize derivatives with modified Boc groups (e.g., Fmoc, Alloc) and test against enzyme panels (e.g., serine hydrolases). Correlate activity with steric bulk and electron-withdrawing effects .

- Mechanistic Probes: Use fluorescence quenching assays to study triazole-metal interactions in enzyme active sites. Compare with analogs lacking the ethylamino spacer to assess linker flexibility .

Q. How should researchers resolve contradictions in experimental data, such as unexpected spectroscopic or crystallographic results?

Methodological Answer:

- Data Cross-Validation: If X-ray data conflicts with NMR (e.g., unexpected dihedral angles), re-examine crystal packing effects or solvent inclusion artifacts .

- Controlled Replicates: Repeat syntheses with rigorously dried solvents to rule out hydrolysis byproducts. Use high-field NMR (≥500 MHz) to resolve overlapping peaks .

- Collaborative Analysis: Share crystallographic data with repositories (e.g., CCDC) for independent validation. Compare with PubChem entries (CID: 1856033-89-0) for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.